molecular formula C25H21N3O3 B14939214 N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

カタログ番号: B14939214
分子量: 411.5 g/mol
InChIキー: GAAYJVODUZTQNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-Acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-methoxyphenyl substituent at the quinoline C-2 position and a 4-acetamidophenyl group attached via the carboxamide linkage. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with modifications to the quinoline core and side chains to optimize physicochemical properties and biological activity . The acetamidophenyl moiety may enhance solubility or target interactions, while the 4-methoxyphenyl group contributes to aromatic stacking and electron-donating effects.

特性

分子式

C25H21N3O3

分子量

411.5 g/mol

IUPAC名

N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-16(29)26-18-9-11-19(12-10-18)27-25(30)22-15-24(17-7-13-20(31-2)14-8-17)28-23-6-4-3-5-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChIキー

GAAYJVODUZTQNF-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

製品の起源

United States

類似化合物との比較

Table 1: Comparative Analysis of Quinoline-4-Carboxamide Derivatives

Compound Name / ID Substituents (Quinoline C-2 / Carboxamide Side Chain) Melting Point (°C) Yield (%) Purity (%) Key Functional Groups
Target Compound 4-Methoxyphenyl / 4-Acetamidophenyl N/A N/A N/A Methoxy, Acetamide
5a5 () 2-(3-Morpholinopropanamido)phenyl / 3-(Dimethylamino)propyl 188.1–189.4 59 97.6 Morpholine, Dimethylamino
5a1 () 2-(3-(4-Methylpiperazinyl)propanamido)phenyl / 3-(Dimethylamino)propyl 182.3–184.2 64 99.4 Piperazine, Dimethylamino
5b1 () 2-(2-(4-Methylpiperazin-1-yl)acetamido)phenyl / 3-(Dimethylamino)propyl 185.5–186.8 67 N/A Piperazine, Acetamide
4k () 4-Chlorophenyl / 4-Methoxyphenyl (Amino at C-4) 223–225 N/A N/A Chloro, Methoxy
7e () 4-Methoxyphenyl / Phenyl (Thiophene at C-6) N/A N/A N/A Methoxy, Thiophene
31 () 2-Iodophenyl / Morpholine N/A 60 N/A Iodo, Morpholine

Key Observations :

  • Substituent Effects on Physicochemistry: Methoxy Groups: Compounds with 4-methoxyphenyl (e.g., Target Compound, 4k, 7e) exhibit higher melting points (~223°C for 4k) compared to morpholine- or piperazine-containing analogs (~170–190°C), likely due to enhanced crystallinity from aromatic stacking . Side Chain Modifications: Dimethylamino- or morpholine-containing side chains (e.g., 5a5, 5a1) improve solubility in polar solvents, as evidenced by their lower melting points and higher purity (>97%) .

Research Findings and Implications

  • Antibacterial Potential: The Target Compound’s acetamidophenyl group may enhance bacterial target selectivity over human cells, as seen in dimethylamino-propyl derivatives (e.g., 5a5, 5a6) .
  • Metabolic Stability : The 4-methoxyphenyl group may mitigate oxidative metabolism, extending half-life compared to chlorophenyl or iodophenyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(4-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide?

  • Methodology : A multi-step synthesis approach can be adapted from analogous quinoline-carboxamide derivatives. For example:

  • Step 1 : Synthesize the quinoline core via Pfitzinger reaction or catalytic cyclization using substituted anilines and ketones under acidic conditions.
  • Step 2 : Introduce the 4-methoxyphenyl group at the C2 position via Suzuki coupling or Friedländer condensation .
  • Step 3 : Functionalize the C4 position with a carboxamide group using HATU/DCC-mediated coupling of 4-acetamidoaniline to the carboxylic acid intermediate .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization for high purity (>95%) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), acetamido group (δ 2.0–2.3 ppm, CH3_3; δ 8.0–8.5 ppm, NH), and methoxy group (δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm the planar quinoline core, dihedral angles between substituents, and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z ~457) .

Q. What catalytic systems are effective for optimizing key reactions in its synthesis?

  • Palladium Catalysts : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura coupling to introduce aryl groups at C2 .
  • Acid Catalysts : Employ polyphosphoric acid (PPA) or H2_2SO4_4 for cyclization steps in quinoline core formation .
  • Hydrogenation : Utilize 5% Pd/C under H2_2 for nitro-group reductions (e.g., converting nitro intermediates to amines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Key Modifications :

  • C2 Substituent : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability .
  • C4 Carboxamide : Explore N-alkylation (e.g., morpholine, piperazine) to improve solubility and target binding .
    • Assays : Test against disease-relevant targets (e.g., kinase inhibition, antimicrobial activity) using in vitro enzyme assays and cell viability studies .

Q. What analytical methods resolve contradictions in reaction yield or purity data?

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials, byproducts) with a C18 column and acetonitrile/water mobile phase .
  • Troubleshooting :

  • Low Yield : Optimize reaction stoichiometry (e.g., 1.2 eq of coupling agent) or use microwave-assisted synthesis for faster kinetics .
  • Byproduct Formation : Add molecular sieves to absorb water in amide coupling reactions .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives for synthesis .

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